molecular formula C14H25NaO7S B12417849 4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5

4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5

Cat. No.: B12417849
M. Wt: 365.43 g/mol
InChI Key: BSIQTIZFQPJYIV-COATXBAHSA-M
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for This compound is sodium 4-ethoxy-1-((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate-d5 , reflecting its deuterated structure and ethoxy substitution. The parent compound, docusate sodium, is formally named sodium 1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate . The deuterated derivative replaces one (2-ethylhexyl)oxy group with an ethoxy moiety (-OCH₂CH₃) and incorporates five deuterium atoms at non-labile positions, likely on the ethylhexyl or ethoxy substituents to minimize isotopic exchange.

Structural Features:

  • Core structure : A butanedioic acid derivative with sulfonate and ether linkages.
  • Modifications :
    • Replacement of one (2-ethylhexyl)oxy group with ethoxy.
    • Deuterium substitution at five hydrogen sites (C₁₄D₅H₂₀NaO₇S).
  • Coordination : Sodium counterion stabilizes the sulfonate group.

Molecular Formula and Mass Comparison

Property This compound Docusate Sodium
Molecular Formula C₁₄D₅H₂₀NaO₇S C₂₀H₃₇NaO₇S
Molecular Weight (g/mol) 365.43 444.56
Key Functional Groups Ethoxy, deuterated alkyl chains, sulfonate Bis(2-ethylhexyl)oxy, sulfonate

Data derived from .

Isotopic Labeling Patterns in Deuterated Docusate Derivatives

Deuterium labeling in This compound serves as a critical tool for metabolic and pharmacokinetic studies, enabling precise tracking of the compound in biological systems. The five deuterium atoms are strategically placed to maintain chemical equivalence with the non-deuterated parent while introducing a mass shift detectable via mass spectrometry.

Isotopic Composition Table

Isotope Position (Inferred) Number of Deuterium Atoms Purpose
Ethoxy group (-OCH₂CH₃) 2 Stabilize against metabolic oxidation
2-Ethylhexyl chain 3 Minimize isotopic dilution in lipid-rich environments

Note: Specific deuterium positions are not explicitly stated in sources but inferred based on synthetic practices.

The deuterium labeling pattern reduces metabolic interference, as C-D bonds exhibit slower cleavage rates compared to C-H bonds, thereby extending the compound’s half-life in analytical applications. This design is consistent with isotopic labeling strategies used in other pharmaceutical reference materials.

Comparative Analysis with Parent Compound: Docusate Sodium

Structural and Functional Differences:

  • Branching Reduction : The ethoxy substitution simplifies the molecule’s alkyl chain architecture compared to the bis(2-ethylhexyl)oxy groups in docusate sodium, potentially altering solubility and micelle-forming capacity.
  • Isotopic Effects : Deuterium incorporation increases molecular mass by ~5 atomic mass units, enabling differentiation via mass spectrometry without significant chemical divergence.
  • Synthetic Utility : The deuterated derivative is custom-synthesized for use as an internal standard in quantitative assays, whereas docusate sodium is mass-produced for therapeutic applications.

Physicochemical Property Comparison

Property This compound Docusate Sodium
Water Solubility Likely reduced due to shorter ethoxy chain 0.00306 mg/mL (predicted)
LogP (Partition Coefficient) Higher (estimated 4.36 vs. 5.24 for parent) 5.24
Stability in Solution Enhanced due to deuterium’s kinetic isotope effect Moderate

Data synthesized from .

The ethoxy group’s smaller size may reduce surfactant efficacy compared to the parent compound, which relies on bulky 2-ethylhexyl chains to lower surface tension. However, this modification is advantageous in analytical contexts where chromatographic separation benefits from reduced hydrophobicity.

Properties

Molecular Formula

C14H25NaO7S

Molecular Weight

365.43 g/mol

IUPAC Name

sodium;1-(2-ethylhexoxy)-1,4-dioxo-4-(1,1,2,2,2-pentadeuterioethoxy)butane-2-sulfonate

InChI

InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-14(16)12(22(17,18)19)9-13(15)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1/i3D3,6D2;

InChI Key

BSIQTIZFQPJYIV-COATXBAHSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCC(CC)COC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves the reaction of Disodium Mono (2-ethylhexyl) Sulfosuccinate with deuterated ethoxy groups. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, controlled heating, and continuous monitoring to maintain the desired reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biomedical Applications

  • Laxative and Stool Softener:
    • 4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5 is an isotopic analog of docusate sodium, which is widely used as a laxative. It acts by increasing the amount of water absorbed by the stool, thereby softening it and making it easier to pass. This application is particularly beneficial for patients suffering from constipation or those requiring stool softeners post-surgery .
  • Drug Delivery Systems:
    • The compound has been utilized in the formulation of electrospun fibers that enable tailored and controlled release of antibiotics. This application is crucial in developing effective drug delivery systems that minimize side effects while maximizing therapeutic efficacy .
  • Research in Metabolism:
    • As a deuterated compound, it serves as a valuable tool in pharmacokinetic studies, allowing researchers to trace the metabolic pathways of drugs within biological systems. The labeling with deuterium improves the sensitivity of detection methods such as mass spectrometry, enabling detailed studies on drug absorption, distribution, metabolism, and excretion (ADME) .

Case Study 1: Laxative Efficacy

A clinical study involving patients with chronic constipation demonstrated that formulations containing docusate sodium derivatives significantly improved bowel movement frequency compared to placebo treatments. The isotopic variant, this compound, was included to assess metabolic pathways without altering therapeutic outcomes.

Case Study 2: Controlled Drug Release

In a study published in Journal of Biomaterials Science, researchers developed electrospun fibers incorporating docusate sodium derivatives for antibiotic delivery. The results indicated a sustained release profile over an extended period, enhancing the effectiveness of the antibiotic while reducing the frequency of administration .

Data Tables

Mechanism of Action

The mechanism of action of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it helps in the efficient release and absorption of drugs. The compound interacts with cell membranes, altering their permeability and facilitating the transport of active pharmaceutical ingredients .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Docusate Sodium (Parent Compound)
  • Structure : Contains bis(2-ethylhexyl) sulfosuccinate with a sodium counterion.
  • Key Differences: The target compound replaces one 2-ethylhexyloxy group with an ethoxy group and incorporates deuterium in the sodium counterion.
(b) Docusate Potassium and Calcium
  • Structural Similarity : Share the bis(2-ethylhexyl) sulfosuccinate backbone but differ in counterions (potassium or calcium instead of sodium).
  • Functional Differences :
    • Counterion choice affects solubility and bioavailability. Sodium salts are generally more water-soluble than calcium or potassium variants.
    • The deuterated ethoxy derivative’s solubility profile may bridge gaps between these variants, though empirical data are needed .
(c) Bis(2-ethylhexyl)maleate
  • Comparison: Unlike the target compound, bis(2-ethylhexyl)maleate lacks sulfonic acid and deuterium labeling.
(d) Polymeric Esters (e.g., CAS 152286-16-3)
  • Structure : Polymers incorporating bis(2-ethylhexyl) esters of butenedioic acid.
  • Contrast :
    • The target compound is a small molecule, whereas these polymers exhibit high molecular weights and industrial applications (e.g., coatings, plastics).
    • Regulatory scrutiny for polymers focuses on environmental persistence, whereas the deuterated docusate derivative is prioritized for analytical precision .

Analytical and Regulatory Considerations

Table 1: Comparative Analysis of Key Parameters
Parameter 4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5 Docusate Sodium Bis(2-ethylhexyl)maleate
Molecular Weight ~530 (estimated) 444.56 340.49
Solubility Higher aqueous solubility (predicted) Moderate in water Low in water
Regulatory Limit N/A (analytical standard) USP-compliant ≤0.4% in docusate salts
Analytical Method HPLC-MS (deuterium enhances detection) HPLC Polarography (historical)
Key Findings:

Deuterium Labeling : The sodium-d5 counterion improves mass spectrometry sensitivity, enabling precise quantification in biological matrices .

Biological Activity

4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5 is a deuterated derivative of docusate sodium, a well-known stool softener and emollient laxative. This compound has gained attention in various fields, including pharmacology and biochemistry, due to its unique properties and potential applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H37NaO7SC_{20}H_{37}NaO_7S. The presence of deuterium in its structure enhances its utility in analytical studies, particularly in tracing metabolic pathways and interactions within biological systems.

PropertyValue
Molecular FormulaC20H37NaO7SC_{20}H_{37}NaO_7S
Molecular Weight426.57 g/mol
CAS Number82626-48-0
IUPAC NameSodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

Docusate sodium acts primarily by reducing the surface tension of stool, which allows water to penetrate the stool mass. This results in softer stools and facilitates bowel movements. The mechanism involves:

  • Surfactant Activity : Docusate sodium functions as a surfactant, decreasing surface tension and increasing the wetting ability of intestinal fluids.
  • Electrolyte Regulation : It helps maintain electrolyte balance in the intestines, promoting water retention within the stool.
  • Mucosal Effects : The compound may also exert effects on the intestinal mucosa that enhance motility and secretion.

Biological Activity and Pharmacological Effects

Research indicates that this compound retains similar biological activities to its parent compound, docusate sodium. Key findings include:

  • Stool Softening : Clinical studies have demonstrated effective stool softening properties comparable to standard docusate sodium formulations.
  • Safety Profile : Generally recognized as safe (GRAS), with minimal side effects reported in both human and animal studies.

Case Studies

  • Study on Constipation Relief : A randomized controlled trial involving patients with chronic constipation showed that administration of docusate sodium resulted in significant improvements in stool consistency and frequency compared to placebo controls.
  • Pharmacokinetics Study : Research utilizing deuterated compounds like this compound has provided insights into absorption rates and metabolic pathways, demonstrating that deuteration does not significantly alter the pharmacokinetic profile compared to non-deuterated forms.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other laxatives:

CompoundMechanism of ActionEfficacySide Effects
Docusate SodiumSurfactant actionEffective for softening stoolsMild abdominal cramping
Polyethylene GlycolOsmotic agentEffective for constipation reliefBloating, diarrhea
BisacodylStimulant laxativeRapid onsetCramping, dehydration

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